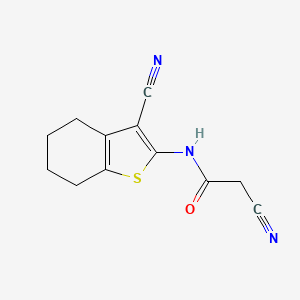
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Overview
Description
This compound is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Synthesis Analysis
The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives .Molecular Structure Analysis
The molecular weight of this compound is 245.3 and its molecular formula is C12H11N3OS .Chemical Reactions Analysis
The reaction pathways of this compound include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 245.3 and its molecular formula is C12H11N3OS .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
This compound serves as a precursor for synthesizing various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have broad applications in medicinal chemistry due to their diverse biological activities .
Inhibitors of JNK2 and JNK3 Kinases
The compound has been identified as a potent inhibitor of JNK2 and JNK3 kinases. These enzymes are involved in cellular signaling pathways related to inflammation and apoptosis. Inhibitors targeting these kinases can be potential therapeutic agents for diseases where these pathways are dysregulated .
Antitumor Activity
Derivatives of this compound have shown promise in antitumor activity. The ability to synthesize various heterocyclic compounds means that it can be tailored to target specific types of cancer cells .
Antimicrobial Activity
Some synthesized derivatives from this compound exhibit significant antimicrobial activity. This includes inhibitory effects against various bacterial strains such as B. subtilis, E. coli, P. vulgaris, and S. aureus .
Spectrofluorimetric Applications
2-Cyanoacetamide derivatives are used in spectrofluorimetric methods for the determination of certain drugs like antihistaminic H1 receptor antagonists .
Fluorometric Determination
The compound may be used in fluorometric determination of substances like 3,4-dihydroxyphenylalanine (DOPA), which is relevant in clinical diagnostics .
Mechanism of Action
Target of Action
The primary targets of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, JNK2 and JNK3, by binding to their ATP-binding site . The unique binding mode involves the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 can therefore have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of JNK2 and JNK3 kinases . This inhibition can lead to changes in the MAPK signaling pathway and subsequently affect various cellular processes. For instance, it can lead to the suppression of cell proliferation or the induction of apoptosis, depending on the cellular context.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-6-5-11(16)15-12-9(7-14)8-3-1-2-4-10(8)17-12/h1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPDESAYGWLKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167697 | |
| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide | |
CAS RN |
73227-84-6 | |
| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73227-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



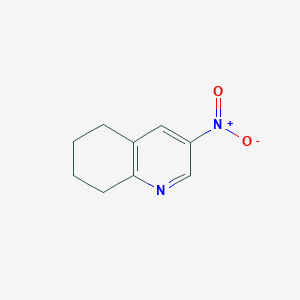
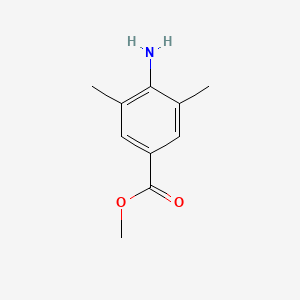
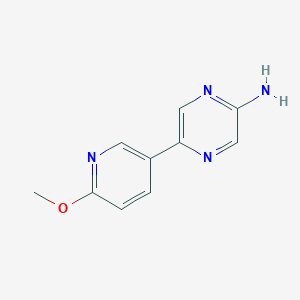
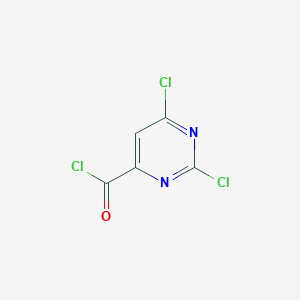
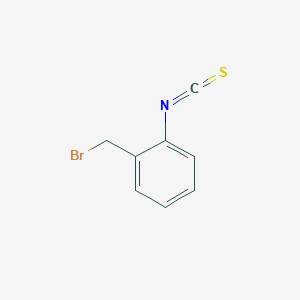
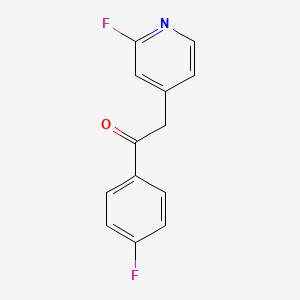
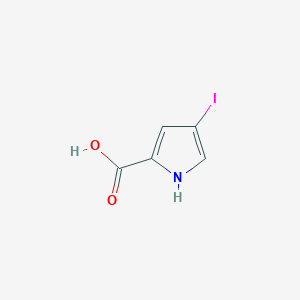

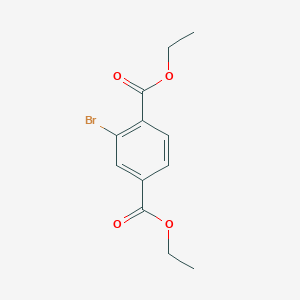


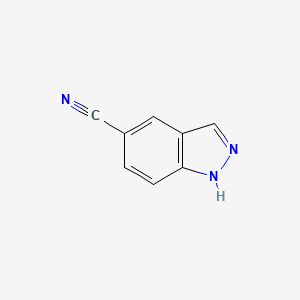
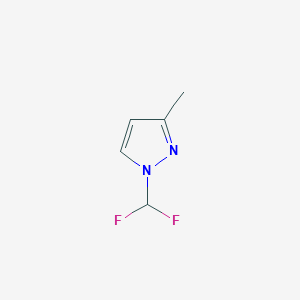
![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)